An In-Depth Technical Guide to 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline (CAS 869944-01-4)
An In-Depth Technical Guide to 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline (CAS 869944-01-4)
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, registered under CAS number 869944-01-4, is a substituted aniline derivative that has emerged as a valuable intermediate in synthetic and medicinal chemistry. Its structure uniquely combines three key pharmacophores: a fluorinated phenyl ring, an aniline moiety, and an N-methylpiperazine group. This strategic combination imparts desirable physicochemical properties and versatile reactivity, making it a sought-after building block for the synthesis of complex molecules, particularly in the realm of targeted therapeutics such as kinase inhibitors.
The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The aniline nitrogen provides a nucleophilic center and a handle for a wide array of chemical transformations, while the N-methylpiperazine group often improves aqueous solubility and oral bioavailability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known properties, synthesis, handling, and potential applications of this compound, designed to empower researchers in leveraging its full synthetic potential.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published in peer-reviewed literature, its core properties can be summarized from supplier data and computational predictions.
| Property | Value | Source(s) |
| CAS Number | 869944-01-4 | [1] |
| IUPAC Name | 5-fluoro-2-(4-methylpiperazin-1-yl)aniline | [1] |
| Molecular Formula | C₁₁H₁₆FN₃ | [2][3] |
| Molecular Weight | 209.27 g/mol | [1][3] |
| Physical Form | Powder | [1] |
| InChI Key | MEVYGYSJGBINCG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)F)N | [2] |
| Predicted XlogP | 1.3 | [2] |
| Storage Temperature | Room Temperature | [1] |
Note: Properties such as melting point, boiling point, and solubility are not consistently reported in public literature. Researchers should perform their own characterization.
Synthesis and Reactivity
The synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is not explicitly detailed in readily available literature. However, a logical and field-proven synthetic strategy can be devised based on established methodologies for analogous compounds. The most probable pathway involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction.
Proposed Synthetic Pathway
This pathway leverages the high reactivity of activated aryl fluorides in SNAr reactions and the well-established protocols for the reduction of nitroarenes.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step involves the reaction of an activated aryl halide, such as 2,4-difluoronitrobenzene, with N-methylpiperazine.
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Causality: The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom at the C-2 position (ortho to the nitro group) is the most activated and will be selectively displaced by the secondary amine of N-methylpiperazine. A base, such as potassium carbonate, is used to neutralize the HF generated during the reaction.
Exemplary Protocol:
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To a solution of 2,4-difluoronitrobenzene (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add N-methylpiperazine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
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Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
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Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, 1-(5-fluoro-2-nitrophenyl)-4-methylpiperazine. This intermediate may be purified by column chromatography or used directly in the next step.
Step 2: Nitro Group Reduction
The second step is the reduction of the nitro group to a primary amine. This is a common and robust transformation in organic synthesis.
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Causality: A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) is a clean and efficient method. Alternatively, metal-acid systems like iron powder in the presence of ammonium chloride or acetic acid are cost-effective and reliable for this reduction[4].
Exemplary Protocol (using Iron):
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Create a suspension of iron powder (3-5 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
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Heat the suspension to reflux (approximately 80-90 °C)[5].
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Add a solution of the nitro-intermediate from Step 1 in ethanol dropwise to the refluxing mixture.
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Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate to yield the final product, 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline. Further purification can be achieved by column chromatography if necessary.
Core Applications in Drug Discovery
The structural motifs within 5-fluoro-2-(4-methylpiperazin-1-yl)aniline make it an ideal scaffold for the synthesis of kinase inhibitors. The aniline nitrogen can act as a "hinge-binder" by forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common feature in many ATP-competitive inhibitors.
Caption: Role of the compound's motifs in kinase inhibitor design.
While a specific drug synthesized directly from this intermediate is not prominently featured in public literature, its utility can be inferred from its application in the synthesis of broader classes of compounds like pyrimidine derivatives, which are central to many kinase inhibitors[1]. The aniline can be coupled to an activated heterocyclic core (e.g., a chloropyrimidine) via SNAr or Buchwald-Hartwig amination to construct the final inhibitor scaffold.
Safety and Handling
As a research chemical, 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline should be handled with appropriate care in a laboratory setting.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].
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Precautionary Measures:
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Use only in a well-ventilated area or fume hood.
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Wear protective gloves, clothing, and eye/face protection.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash hands thoroughly after handling.
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In case of contact with eyes, rinse cautiously with water for several minutes.
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If swallowed, call a poison center or doctor if you feel unwell.
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Always consult the latest Safety Data Sheet (SDS) from your supplier before use.
Conclusion
5-Fluoro-2-(4-methylpiperazin-1-yl)aniline (CAS 869944-01-4) represents a highly functionalized and synthetically valuable building block. Its strategic combination of a reactive aniline, a property-enhancing N-methylpiperazine moiety, and a stabilizing fluorine atom makes it a powerful tool for medicinal chemists. While detailed public data on its specific properties is sparse, its synthesis is achievable through robust and well-understood chemical transformations. Its primary value lies in its potential as a key intermediate for creating novel and effective therapeutics, particularly within the competitive field of kinase inhibitor development.
References
Sources
- 1. 5-fluoro-2-(4-methylpiperazin-1-yl)aniline | 869944-01-4 [sigmaaldrich.com]
- 2. PubChemLite - 5-fluoro-2-(4-methylpiperazin-1-yl)aniline (C11H16FN3) [pubchemlite.lcsb.uni.lu]
- 3. 5-fluoro-2-(4-methylpiperazin-1-yl)aniline CAS#: [m.chemicalbook.com]
- 4. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
(Image simulated for illustrative purposes)